molecular formula C6H5Cl3N2 B1353074 3,4,5-Trichlorophenylhydrazine CAS No. 740734-20-7

3,4,5-Trichlorophenylhydrazine

Cat. No.: B1353074
CAS No.: 740734-20-7
M. Wt: 211.5 g/mol
InChI Key: UNGXYLFIPXXYDT-UHFFFAOYSA-N
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Description

3,4,5-Trichlorophenylhydrazine is a chemical compound with the molecular formula C6H5Cl3N2 It is a derivative of phenylhydrazine, where three chlorine atoms are substituted at the 3rd, 4th, and 5th positions of the phenyl ring

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistency in the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often forming corresponding azo compounds.

    Reduction: It can be reduced to form various hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, zinc dust.

    Nucleophiles: Ammonia, amines, thiols.

Major Products:

    Azo Compounds: Formed through oxidation.

    Hydrazine Derivatives: Formed through reduction.

    Substituted Phenylhydrazines: Formed through nucleophilic substitution.

Scientific Research Applications

3,4,5-Trichlorophenylhydrazine has diverse applications in scientific research:

Safety and Hazards

Safety data sheets indicate that precautions should be taken when handling 3,4,5-Trichlorophenylhydrazine. These include avoiding dust formation, avoiding breathing in mist, gas or vapours, and avoiding contact with skin and eyes. In case of accidental ingestion or inhalation, immediate medical attention is advised .

Mechanism of Action

The mechanism of action of 3,4,5-Trichlorophenylhydrazine involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

  • 2,4,6-Trichlorophenylhydrazine
  • 4-Chlorophenylhydrazine
  • 2,3,4,5,6-Pentachlorophenylhydrazine

Comparison: 3,4,5-Trichlorophenylhydrazine is unique due to the specific positioning of chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to 2,4,6-Trichlorophenylhydrazine, it exhibits different chemical behavior and biological activity due to the distinct electronic effects of the chlorine substituents .

Properties

IUPAC Name

(3,4,5-trichlorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3N2/c7-4-1-3(11-10)2-5(8)6(4)9/h1-2,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGXYLFIPXXYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459072
Record name 3,4,5-TRICHLOROPHENYLHYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

740734-20-7
Record name 3,4,5-TRICHLOROPHENYLHYDRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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